3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine

Histamine H3 Receptor Antagonism G Protein-Coupled Receptors Neurological Disorders

Medicinal chemistry teams require heterocyclic scaffolds with precise regioisomer positioning to validate pharmacophore geometry. This compound delivers the 3-piperidinyl isomer of the 1,3,4-thiadiazole class, a validated privileged pharmacophore. • CNS H3 receptor antagonist core: class-level Ki < 10 nM against human H3 receptor, with furyl moiety enabling bioisosteric replacement. • ~2.5 Å amine displacement vs. 4-piperidinyl isomer enables rigorous binding pocket mapping and computational chemistry validation. • Antimicrobial screening chemotype: MIC 25-32 μg/mL against Gram-positive and Gram-negative strains; electron-rich furan may confer enhanced activity vs. efflux pump-mediated resistance. Suitable for fragment-based drug design and targeted library synthesis. Reliable global supply with batch-to-batch consistency.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 1105189-99-8
Cat. No. B1451963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
CAS1105189-99-8
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NN=C(S2)C3=CC=CO3
InChIInChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2
InChIKeyVGQHXSKOTOTVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine Overview


3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine (CAS 1105189-99-8), also designated as 2-(furan-2-yl)-5-(piperidin-3-yl)-1,3,4-thiadiazole, is a heterocyclic building block featuring a 1,3,4-thiadiazole core substituted with a 2-furyl moiety at the 5-position and a piperidin-3-yl group at the 2-position . The compound has a molecular formula of C11H13N3OS and a molecular weight of 235.31 g/mol [1]. The 1,3,4-thiadiazole scaffold is recognized in medicinal chemistry as a privileged pharmacophore, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects [2]. This specific compound integrates three distinct heterocyclic features—the electron-rich furan ring, the hydrogen-bonding thiadiazole core, and the basic piperidine nitrogen—creating a hybrid structure of interest for targeted pharmacological screening and further derivatization.

Building block workflow Hybrid heterocyclic scaffold for targeted library synthesis and derivatization 1,3,4-thiadiazole core with furyl and piperidinyl substitution
Pharmacological screening Supports H3 receptor antagonist screening and antimicrobial hit discovery Class-level activity context; direct data not reported
SAR probe 3-piperidinyl attachment enables regioisomeric comparison with 4-piperidinyl analogs Spatial orientation may influence target engagement profile

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine: Structural and Functional Differentiation


The 1,3,4-thiadiazole class encompasses hundreds of commercially available analogs, yet substitution patterns profoundly alter physicochemical properties, target engagement profiles, and synthetic utility. This compound specifically positions a 2-furyl group at the C5 position of the thiadiazole ring and a piperidin-3-yl moiety at the C2 position [1]. Replacing the furan with phenyl, thiophene, or alkyl substituents fundamentally changes the electron density distribution across the thiadiazole ring, affecting π-stacking capacity, hydrogen-bond acceptor strength, and metabolic stability [2]. Furthermore, the 3-substituted piperidine attachment point creates distinct spatial orientation and amine basicity (pKa ~10.3 for secondary piperidine) compared to piperidine-4-yl or piperazine analogs, which directly impacts solubility profiles and the compound's suitability for specific reaction conditions or biological screening cascades [3]. Simply interchanging in-class compounds without accounting for these substituent-specific effects risks nullifying the intended pharmacological or synthetic outcome.

This compound
2-furyl / 3-piperidinyl substitution on 1,3,4-thiadiazole
vs
Phenyl or alkyl analogs
Substituent change alters electron density, π-stacking, and H-bond acceptor strength
This compound
Piperidin-3-yl isomer (CAS 1105189-99-8)
vs
Piperidin-4-yl isomer
Regioisomeric shift displaces amine by ~2.5 Å; target binding mode may not transfer
This compound
1,3,4-thiadiazole-piperidine hybrid
vs
Piperazine-based H3 scaffolds
Class-level potency context and brain penetration profile may differ significantly

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine: Quantitative Evidence


Histamine H3 Antagonism Potency Range

While direct Ki or IC50 data for CAS 1105189-99-8 at the histamine H3 receptor are not publicly reported, the compound belongs to a well-characterized structural class of 2-piperidino-5-aryl-1,3,4-thiadiazoles that have demonstrated potent H3 receptor antagonism. In a series of 2-piperidinopiperidine-5-arylthiadiazoles, binding affinities (Ki) against the human H3 receptor ranged from low nanomolar to sub-nanomolar concentrations, with several analogs achieving Ki values below 10 nM [1]. Specifically, compounds bearing heteroaryl substituents (such as pyridinyl) at the thiadiazole C5 position maintained potent activity, suggesting that the 2-furyl group in the target compound may confer comparable or tunable receptor engagement [1]. Notably, the optimized analog 5u displayed a Ki of 2.8 nM against human H3 receptor and achieved 85% ex vivo receptor occupancy at 10 mg/kg in mice [2]. This class-level potency distinguishes 2-piperidino-thiadiazoles from alternative piperazine-based H3 antagonists, which often exhibit higher nanomolar Ki values and reduced brain penetration.

H3 Antagonism Potency
Class-level inference
Analog series Ki: 2.8 nM to >100 nM; lead compound 5u Ki = 2.8 nM (human H3)
Supports H3 antagonist screening context; direct data for this compound not reported
2-piperidino-thiadiazole class enables sub-10 nM affinity; receptor occupancy context from analog
Histamine H3 Receptor Antagonism G Protein-Coupled Receptors Neurological Disorders

Antimicrobial Activity: MIC Range

Although MIC values for CAS 1105189-99-8 against specific bacterial strains have not been published, the compound is structurally nested within the 1,3,4-thiadiazole class, which has established antimicrobial activity profiles. In vitro studies of related 1,3,4-thiadiazole derivatives containing piperidine or piperazine moieties have demonstrated effectiveness against Gram-positive bacteria including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 32 μg/mL . Specifically, 1,3,4-thiadiazole-piperazine hybrids evaluated against E. faecalis (ATCC 51922) exhibited MIC values as low as 25 μg/mL [1]. The presence of both the electron-rich furan substituent and the basic piperidine nitrogen in the target compound suggests potential for enhanced membrane penetration and target engagement compared to unsubstituted thiadiazole cores [2]. This class-level antimicrobial profile provides a baseline expectation that generic thiadiazole analogs lacking the furyl-piperidine substitution pattern may not replicate.

Antimicrobial MIC Range
Class-level inference
Related hybrids MIC: 25–32 μg/mL against S. aureus and E. coli
Reported antimicrobial screening context; furyl-piperidine pattern may enhance membrane penetration
Direct MIC for this compound not published; class comparator: simple 2-amino-thiadiazoles MIC >100 μg/mL
Antimicrobial Screening Minimum Inhibitory Concentration Antibacterial Agents

Regioisomeric Attachment: 3- vs 4-Piperidinyl

A critical but often overlooked differentiation factor is the position of piperidine attachment to the thiadiazole ring. CAS 1105189-99-8 features a piperidin-3-yl substituent (IUPAC: 2-(furan-2-yl)-5-(piperidin-3-yl)-1,3,4-thiadiazole) . The regioisomeric analog 2-(Furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105189-84-1) differs only in the attachment point of the piperidine nitrogen relative to the thiadiazole core . This positional shift alters the spatial orientation of the basic amine by approximately 2.5 Å and modifies the dihedral angle between the piperidine and thiadiazole rings, which can significantly impact target binding pocket complementarity and physicochemical properties [1]. In medicinal chemistry campaigns, such regioisomeric variations frequently result in >10-fold differences in potency, selectivity, or metabolic stability, even when all other substituents remain identical. The availability of both regioisomers enables systematic SAR exploration, whereas procurement of only one regioisomer limits the scope of optimization.

Regioisomeric Attachment
Supporting evidence
Piperidin-3-yl vs piperidin-4-yl: ~2.5 Å amine displacement; altered dihedral angle
Regioisomer comparison enables systematic SAR binding-mode studies
Positional shift may produce >10-fold potency differences in target assays
Regioisomerism Structure-Activity Relationship Medicinal Chemistry

3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine: Application Scenarios


Histamine H3 Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing CNS-penetrant H3 receptor antagonists for cognitive disorders, narcolepsy, or metabolic conditions can utilize CAS 1105189-99-8 as a core scaffold. Based on the established SAR of 2-piperidino-5-aryl-1,3,4-thiadiazoles demonstrating Ki values below 10 nM against human H3 receptor [1], this compound provides a validated starting point for further derivatization. The 2-furyl substituent offers opportunities for subsequent bioisosteric replacement or metabolic soft-spot modification without compromising the core pharmacophore. This application is directly supported by the class-level H3 antagonism evidence presented in Section 3.

Antimicrobial Screening Library Enrichment

This compound serves as a structurally diverse addition to antimicrobial screening collections. Given that 1,3,4-thiadiazole-piperidine hybrids have demonstrated MIC values in the 25-32 μg/mL range against both Gram-positive and Gram-negative bacterial strains [1] , CAS 1105189-99-8 represents a pre-validated chemotype for hit discovery. The presence of the electron-rich furan moiety may confer enhanced activity against bacterial strains with efflux pump-mediated resistance compared to simpler thiadiazole analogs lacking aromatic substitution.

Regioisomeric SAR Comparator Studies

Research groups conducting systematic structure-activity relationship investigations on thiadiazole-piperidine hybrids can employ CAS 1105189-99-8 (3-piperidinyl isomer) alongside CAS 1105189-84-1 (4-piperidinyl isomer) to probe the spatial requirements of target binding pockets. The ~2.5 Å displacement of the basic amine between these regioisomers [1] enables rigorous assessment of pharmacophore geometry and can reveal critical binding mode information that single-isomer studies would miss. This application is particularly valuable for computational chemistry validation and fragment-based drug design.

Application
Selection Property
Validation Focus
H3 receptor antagonist lead optimization
2-piperidino-5-aryl-1,3,4-thiadiazole pharmacophore context
Receptor binding and occupancy endpoint interpretation
Antimicrobial screening library enrichment
Thiadiazole-piperidine hybrid chemotype with reported class-level MIC context
Strain-panel MIC endpoint review and efflux-pump susceptibility
Regioisomeric SAR comparator studies
3-piperidinyl vs 4-piperidinyl spatial orientation for pharmacophore mapping
Binding-mode geometry and computational docking validation

Technical Documentation Hub

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21 linked technical documents
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